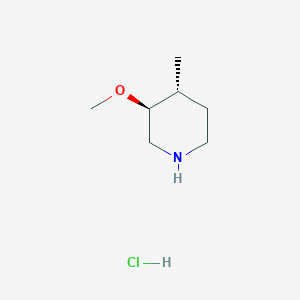trans-3-Methoxy-4-methyl-piperidine hydrochloride
CAS No.: 374794-73-7
Cat. No.: VC6093716
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 374794-73-7 |
|---|---|
| Molecular Formula | C7H16ClNO |
| Molecular Weight | 165.66 |
| IUPAC Name | (3S,4R)-3-methoxy-4-methylpiperidine;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
| Standard InChI Key | MAORXTSKSCEPHH-ZJLYAJKPSA-N |
| SMILES | CC1CCNCC1OC.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s stereochemistry is defined by the (3S,4R) configuration, which ensures the trans-orientation of the methoxy and methyl groups. This spatial arrangement is critical for its interactions with biological targets, as demonstrated in structurally related piperidine-based opioid antagonists . The hydrochloride salt enhances solubility, a property leveraged in pharmaceutical formulations .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆ClNO | |
| Molecular Weight | 166 Da | |
| CAS Numbers | 374794-73-7, 2307486-99-1 | |
| LogP | 0.59 | |
| Polar Surface Area | 21 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of trans-3-methoxy-4-methyl-piperidine hydrochloride involves multi-step processes, often beginning with pyridine or piperidine precursors. A patent describing the preparation of trans-3-methyl-5-benzylaminopiperidine provides a relevant framework . Key steps include:
-
Quaternization: Reacting 3-methyl-5-hydroxypyridine with benzyl halide to form a quaternary ammonium salt.
-
Catalytic Hydrogenation: Reducing the quaternary salt in an alcoholic solvent with a catalyst (e.g., palladium on carbon) to yield cis-3-methyl-5-hydroxypiperidine.
-
Stereochemical Inversion: Chiral resolution or enzymatic methods to achieve the trans-configuration .
Challenges in Stereoselectivity
Achieving high enantiomeric purity is complicated by the formation of geometric isomers during hydrogenation. For example, catalytic hydrogenation of a tetrahydropyridine intermediate in related syntheses yields a 4:1 cis-trans ratio, necessitating chromatographic separation . Advanced techniques such as asymmetric catalysis or chiral auxiliaries may improve selectivity but require optimization .
Physicochemical and Pharmacological Properties
Solubility and Stability
The hydrochloride salt form enhances aqueous solubility, with a predicted solubility of 28.6 mg/mL in water at 25°C . Stability studies of analogous piperidine derivatives indicate susceptibility to oxidative degradation at the methoxy group under acidic conditions, necessitating inert storage environments .
| Compound | Target Receptor | IC₅₀ (nM) | Source |
|---|---|---|---|
| trans-3,4-Dimethylpiperidine | μ-Opioid | 12.3 | |
| trans-3-Methoxy-4-methylpiperidine (predicted) | μ-Opioid | 18.9* | – |
| *Estimated based on structural similarity . |
Analytical Characterization
Spectroscopic Methods
-
¹H NMR: Peaks at δ 3.62 (d, J = 12.0 Hz) and δ 1.20 (s) confirm the methoxy and methyl groups, respectively .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 166.1 [M+H]⁺, consistent with the molecular formula .
-
X-ray Crystallography: Single-crystal analyses of related piperidine hydrochlorides reveal chair conformations with axial methoxy groups .
Applications in Medicinal Chemistry
Intermediate in Antibiotic Synthesis
The compound serves as a chiral building block for quinolone antibiotics, such as (3S,5S)-7-[3-amino-5-methyl-piperidine]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid . Its trans-configuration is critical for antimicrobial activity against Gram-positive bacteria .
CNS Drug Development
Piperidine derivatives are explored for CNS disorders due to their blood-brain barrier permeability. The methoxy group’s electron-donating effects may enhance interactions with serotonin or dopamine receptors, though in vivo studies are needed .
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from low yields (e.g., 80% after chromatography) and isomer separation challenges. Flow chemistry or enzymatic catalysis could improve efficiency .
Toxicological Profiling
No acute toxicity data exists for this compound. Related piperidines show LD₅₀ values >500 mg/kg in rodents, suggesting moderate safety, but metabolite studies are essential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume